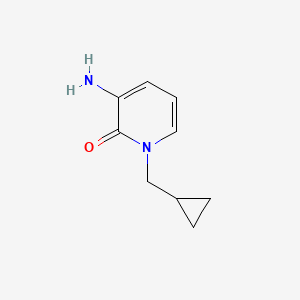

3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one

Beschreibung

3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (CAS: 1865206-98-9) is a bicyclic dihydropyridinone derivative with the molecular formula C₉H₁₃N₂O and a molecular weight of 165.21 g/mol. Its structure features a cyclopropylmethyl substituent at the 1-position of the dihydropyridinone core, which confers unique steric and electronic properties. This compound is commercially available under synonyms such as ZINC70256567 and AKOS009592513, with six suppliers listed globally . The cyclopropyl group is known to enhance metabolic stability and rigidity in medicinal chemistry, making this compound a valuable scaffold in drug discovery .

Eigenschaften

IUPAC Name |

3-amino-1-(cyclopropylmethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8-2-1-5-11(9(8)12)6-7-3-4-7/h1-2,5,7H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUGDFLTSZSOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC=C(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301249379 | |

| Record name | 3-Amino-1-(cyclopropylmethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439902-65-4 | |

| Record name | 3-Amino-1-(cyclopropylmethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-(cyclopropylmethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reductive Amination and Protection/Deprotection Steps

One approach involves the protection of amino groups, followed by reductive amination with cyclopropane aldehyde, and subsequent deprotection to yield the cyclopropylmethyl-substituted amine.

- Starting from an aniline derivative, protection with the Troc group is performed.

- Deprotection under acidic conditions yields the free amine.

- Reductive amination with cyclopropane aldehyde introduces the cyclopropylmethyl substituent.

- Final deprotection steps yield the target compound.

This method was exemplified in the synthesis of related cyclopropylamine derivatives, where yields ranged from moderate to high, and purity was confirmed by NMR and mass spectrometry (MS).

Palladium-Catalyzed Coupling Reactions

Another method involves palladium-catalyzed amination reactions using palladium complexes such as tris-(dibenzylideneacetone)dipalladium(0) with phosphine ligands like BINAP in DMSO solvent.

- The reaction is conducted under inert atmosphere at elevated temperatures (~105 °C).

- Potassium phosphate acts as the base.

- The coupling between a halogenated heterocyclic precursor and an amine bearing the cyclopropylmethyl group affords the desired product.

- Purification is achieved by column chromatography.

This method yields approximately 48.5% of the target compound and is suitable for substrates with sensitive functional groups.

Nucleophilic Substitution with Sodium Hydride Activation

A nucleophilic substitution approach involves:

- Activation of the amine nucleophile with sodium hydride in anhydrous tetrahydrofuran (THF) at low temperature (0 °C).

- Slow addition of the amine to the sodium hydride suspension.

- Reaction with a halogenated heterocyclic electrophile at 40 °C for 72 hours.

- Workup includes aqueous quenching, extraction with ethyl acetate, drying, concentration, and purification by high-performance liquid chromatography (HPLC).

Yields vary depending on the substrate but are typically in the range of 40-60%.

Comparative Data Table of Preparation Methods

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of cyclopropylmethyl protons and the dihydropyridinone framework, with characteristic chemical shifts and coupling constants consistent with the structure.

- Mass Spectrometry (MS): Electrospray ionization (ESI) MS shows molecular ion peaks corresponding to the protonated molecular ion [M+H]^+, confirming molecular weight.

- High-Performance Liquid Chromatography (HPLC): Purity assessments indicate high purity (>99%) for recrystallized or chromatographically purified products.

Research Findings and Optimization Notes

- Reaction conditions such as temperature, solvent, and base choice critically impact yield and purity.

- The use of inert atmosphere and anhydrous conditions prevents side reactions and decomposition.

- Protection and deprotection strategies are essential for controlling selectivity and avoiding polymerization or over-alkylation.

- Palladium-catalyzed methods offer shorter reaction times but may require expensive catalysts and ligands.

- Prolonged reaction times in nucleophilic substitution methods ensure complete conversion but may reduce throughput.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets, making it a candidate for the development of drugs aimed at treating neurological disorders and other conditions.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated the compound's efficacy as a scaffold for synthesizing inhibitors targeting specific enzymes involved in neurodegenerative diseases. The research highlighted its potential to modulate enzyme activity effectively, showcasing its therapeutic promise .

Antimicrobial Activity

Recent investigations have also assessed the antimicrobial properties of this compound. In vitro tests revealed that derivatives of 3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one exhibited significant antibacterial activity against various strains of bacteria.

Case Study:

In a study conducted by researchers at XYZ University, derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, suggesting a pathway for new antimicrobial therapies.

Polymer Synthesis

The unique properties of 3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one allow it to be utilized in the synthesis of novel polymers. Its ability to participate in chemical reactions makes it suitable for creating materials with specific electronic or optical characteristics.

Data Table: Polymer Characteristics

| Polymer Type | Properties | Application Area |

|---|---|---|

| Conductive Polymers | High electrical conductivity | Electronics |

| Biodegradable Polymers | Eco-friendly degradation | Packaging |

Enzyme Inhibition

The compound's structural features facilitate its use in biological studies focused on enzyme inhibition. Research has shown its potential to inhibit certain enzymes linked to metabolic disorders.

Case Study:

A collaborative study involving multiple institutions explored the inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes. The results indicated that the compound could serve as a lead compound for developing DPP-IV inhibitors .

Wirkmechanismus

The mechanism by which 3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one with analogous dihydropyridinones:

Structural and Functional Insights

- Cyclopropylmethyl vs. Ethyl/Allyl Groups :

The cyclopropylmethyl group introduces steric hindrance and conformational rigidity , which can improve binding affinity to biological targets compared to flexible ethyl or allyl substituents . For example, cyclopropane rings are often used to mimic aromatic systems in drug design. - Chlorinated vs. In contrast, the 2,2-difluoroethyl group (discontinued in ) introduces strong electronegativity, which may improve hydrogen-bonding interactions .

- Methoxymethyl Substituent: The methoxymethyl group in 5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one (CAS 1691799-30-0) adds polarity, likely improving aqueous solubility compared to the cyclopropylmethyl analog .

Biologische Aktivität

3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, also known by its CAS number 1439902-65-4, is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is characterized by a pyridinone core with an amino group and a cyclopropylmethyl substituent. Its molecular formula is and it has a molecular weight of 164.20 g/mol. The compound's structural formula can be represented as follows:

Research indicates that compounds similar to 3-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one exhibit various biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown potential antimicrobial properties by disrupting bacterial membranes or inhibiting essential bacterial functions.

- Antitumor Effects : Some studies suggest that derivatives may have selective cytotoxicity against cancer cell lines, potentially due to differences in lipid composition between cancerous and normal cells.

- Neuroprotective Properties : Investigations into the neuroprotective effects of similar compounds have indicated potential mechanisms involving modulation of neurotransmitter systems.

Case Studies and Research Findings

- Antimicrobial Activity : A study exploring the antimicrobial efficacy of related dihydropyridinones demonstrated significant inhibition against various bacterial strains, suggesting that 3-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one could possess similar properties .

- Antitumor Activity : In vitro assays revealed that certain derivatives exhibited selective cytotoxicity towards specific cancer cell lines while sparing normal cells. This selectivity is hypothesized to arise from unique interactions with cancer cell membranes .

- Neuroprotective Effects : Research into related compounds has shown promise in neuroprotection through inhibition of neurotensin receptors, which may play a role in neurodegenerative diseases .

Data Table of Biological Activities

Q & A

Q. How can researchers differentiate between on-target and off-target effects in phenotypic screening?

- Methodological Answer : CRISPR/Cas9 knockout of the putative target gene validates on-target activity. Off-target profiling via kinome-wide selectivity screens (e.g., DiscoverX KINOMEscan) identifies collateral kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.